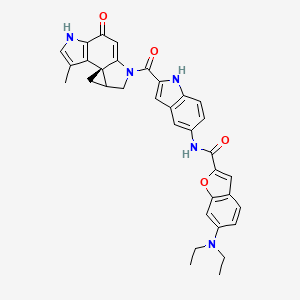
U-76074
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U-76074 is a metabolite of the cyclopropylpyrroloindole prodrug Carzelesin. Carzelesin is a DNA-sequence-specific alkylating agent that has shown significant potential in cancer treatment due to its ability to bind to the minor groove of DNA and induce irreversible DNA alkylation .
Méthodes De Préparation
The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .
Analyse Des Réactions Chimiques
U-76074 primarily undergoes alkylation reactions due to its structure as a DNA minor groove binder. The compound is known to form covalent bonds with DNA, leading to DNA cleavage and subsequent cell death via apoptosis . Common reagents and conditions used in these reactions include the presence of DNA and physiological conditions that facilitate the binding of this compound to the DNA minor groove . The major product formed from these reactions is the alkylated DNA, which disrupts the DNA architecture and structural integrity .
Applications De Recherche Scientifique
U-76074 has been extensively studied for its applications in cancer research. As a potent DNA alkylating agent, it has shown efficacy in inhibiting the growth of various tumor cells. The compound has been used in preclinical and clinical studies to evaluate its potential as an anti-cancer agent . Additionally, this compound has been used in studies to understand the mechanisms of DNA damage and repair, as well as the development of drug resistance in cancer cells .
Mécanisme D'action
The mechanism of action of U-76074 involves its binding to the minor groove of DNA, followed by alkylation of the adenine-N3 position. This alkylation disrupts the DNA structure, leading to DNA cleavage and cell death via apoptosis . The molecular targets of this compound include the DNA minor groove, where it forms covalent bonds with specific DNA sequences . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
U-76074 is part of the cyclopropylpyrroloindole family, which includes other compounds such as Adozelesin, Bizelesin, and Carzelesin . These compounds share a similar mechanism of action, involving DNA minor groove binding and alkylation. this compound is unique in its specific DNA sequence selectivity and its ability to induce DNA cleavage more effectively than some of its analogs . The similar compounds in this family are known for their high cytotoxicity and potential as anti-cancer agents .
Propriétés
Numéro CAS |
119813-15-9 |
|---|---|
Formule moléculaire |
C34H31N5O4 |
Poids moléculaire |
573.6 g/mol |
Nom IUPAC |
6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1 |
Clé InChI |
XHPVXGJAGWHKNR-GVWUWIDXSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
SMILES isomérique |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
Synonymes |
U 76074 U-76,074 U-76074 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















